molecular formula C30H34N2O7S B11443525 Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11443525
M. Wt: 566.7 g/mol
InChI Key: MZPVMQFXTQNPMK-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure. It is characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form an intermediate product. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and a suitable thiol reagent to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the methoxy and carbamothioyl groups play a crucial role in its activity .

Comparison with Similar Compounds

Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C30H34N2O7S

Molecular Weight

566.7 g/mol

IUPAC Name

ethyl 4-[[2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O7S/c1-6-38-29(33)19-7-9-21(10-8-19)39-18-25-23-17-28(37-5)27(36-4)15-20(23)13-14-32(25)30(40)31-24-16-22(34-2)11-12-26(24)35-3/h7-12,15-17,25H,6,13-14,18H2,1-5H3,(H,31,40)

InChI Key

MZPVMQFXTQNPMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=C(C=CC(=C4)OC)OC)OC)OC

Origin of Product

United States

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